molecular formula C18H18N2O2 B5712210 3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No. B5712210
M. Wt: 294.3 g/mol
InChI Key: DLIRFSUNLLELCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a heterocyclic compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, studies have shown that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, pain, and cancer. This compound has also been found to modulate the immune system and exert antioxidant effects.
Biochemical and Physiological Effects:
3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is its wide range of pharmacological activities. This compound has been found to be effective in various animal models of disease, making it a promising lead compound for drug discovery programs. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential targets. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to evaluate its potential for clinical use. Finally, further research is needed to explore the potential applications of this compound in other fields, such as agriculture and food science.
Conclusion:
In conclusion, 3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a promising compound that has shown potential in various fields of study. Its wide range of pharmacological activities and potential as a lead compound for drug discovery programs make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and toxicity before it can be considered for clinical use.

Synthesis Methods

The synthesis of 3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one involves the reaction of 2-aminobenzoic acid with cyclopentanone in the presence of a catalyst. The resulting product is then acetylated to form the final compound. This synthesis method has been optimized over the years and has been found to be efficient and reproducible.

Scientific Research Applications

3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential use as a lead compound in drug discovery programs.

properties

IUPAC Name

3-acetylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12(21)20-11-19-16-14-7-3-2-6-13(14)10-18(8-4-5-9-18)15(16)17(20)22/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIRFSUNLLELCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=NC2=C(C1=O)C3(CCCC3)CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.